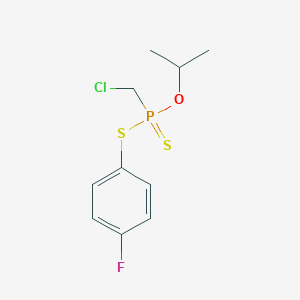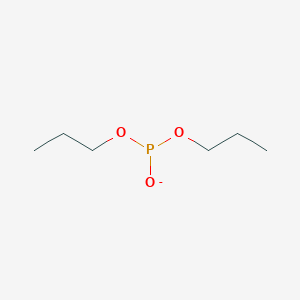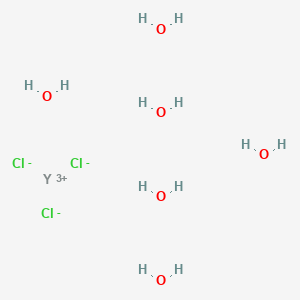![molecular formula C13H12ClNO2S B158643 2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid CAS No. 138568-82-8](/img/structure/B158643.png)
2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid, also known as MTCP, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). MTCP is a derivative of fenoprofen, which is widely used as an analgesic and anti-inflammatory agent. MTCP has been shown to exhibit potent anti-inflammatory and analgesic activities in various animal models.
Mécanisme D'action
2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX-2, which is an enzyme responsible for the production of prostaglandins that mediate inflammation and pain. 2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid binds to the active site of COX-2 and prevents the conversion of arachidonic acid to prostaglandins. This leads to a reduction in the production of pro-inflammatory cytokines and a decrease in the sensitivity of pain receptors.
Biochemical and Physiological Effects:
2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has been reported to reduce paw edema and pain behavior in rats with carrageenan-induced inflammation, and to decrease the levels of pro-inflammatory cytokines in the serum and paw tissues. 2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid has also been shown to reduce the hyperalgesia and allodynia induced by nerve injury in rats, and to inhibit the production of prostaglandins and nitric oxide in cultured cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid has several advantages for lab experiments, including its high potency and selectivity for COX-2 inhibition, its stability in aqueous solutions, and its low toxicity in animals. However, 2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid also has some limitations, such as its low solubility in water and its susceptibility to degradation under acidic conditions. These factors should be taken into account when designing experiments using 2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid.
Orientations Futures
2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid has potential applications in the treatment of various inflammatory and pain-related disorders, as well as in cancer therapy. Future research should focus on optimizing the synthesis method of 2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid to improve its purity and yield, as well as on elucidating its pharmacokinetic and pharmacodynamic properties in vivo. In addition, the development of novel formulations and delivery systems for 2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid may enhance its therapeutic efficacy and reduce its side effects. Finally, the investigation of the molecular targets and signaling pathways involved in the anti-inflammatory and analgesic effects of 2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid may provide insights into the development of new drugs for these indications.
Méthodes De Synthèse
2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid can be synthesized by the reaction of 3-chloro-4-(5-methylthiazol-2-yl)phenol with 2-bromo-propionic acid in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an ester intermediate, which is then hydrolyzed to give the final product. The synthesis of 2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid has been reported in several research articles, and the purity and yield of the product can be optimized by adjusting the reaction conditions.
Applications De Recherche Scientifique
2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid has been extensively studied for its anti-inflammatory and analgesic activities in various animal models. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, and to reduce the expression of cyclooxygenase-2 (COX-2) in inflammatory cells. 2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid has also been reported to exhibit antioxidant activity and to scavenge free radicals in vitro. In addition, 2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid has been investigated for its potential use in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
138568-82-8 |
|---|---|
Nom du produit |
2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid |
Formule moléculaire |
C13H12ClNO2S |
Poids moléculaire |
281.76 g/mol |
Nom IUPAC |
2-[3-chloro-4-(5-methyl-1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H12ClNO2S/c1-7-6-15-12(18-7)10-4-3-9(5-11(10)14)8(2)13(16)17/h3-6,8H,1-2H3,(H,16,17) |
Clé InChI |
HNEAQNGKLHHQKA-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(S1)C2=C(C=C(C=C2)C(C)C(=O)O)Cl |
SMILES canonique |
CC1=CN=C(S1)C2=C(C=C(C=C2)C(C)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















